molecular formula C14H11F3N4O B040397 4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 115931-11-8

4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Katalognummer B040397
CAS-Nummer: 115931-11-8
Molekulargewicht: 308.26 g/mol
InChI-Schlüssel: UUKMJUDIKVGGBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide represents a class of compounds with notable chemical and potential biological significance. Its structural features suggest a wide range of chemical reactivities and interactions, making it a candidate for various scientific investigations.

Synthesis Analysis

The synthesis of this compound typically involves condensation reactions, starting from precursors like ethyl 5-amino-1H-pyrazole-4-carboxylate, followed by cyclization with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, and saponification processes to introduce the desired functional groups (Liu et al., 2016).

Molecular Structure Analysis

The crystal structure of this compound has been determined, revealing its molecular configurations and the spatial arrangement of atoms. Such structural elucidations are essential for understanding the compound's reactivity and interaction with biological targets (Liu et al., 2016).

Chemical Reactions and Properties

This compound is involved in various chemical reactions, highlighting its versatility and reactivity. For instance, it can undergo regioselective synthesis processes to produce 1- and 4-substituted derivatives, demonstrating its utility in organic synthesis (Drev et al., 2014).

Wissenschaftliche Forschungsanwendungen

1. Application as CDK2 Inhibitors in Cancer Treatment

  • Summary of Application: This compound is used as a CDK2 inhibitor, which is a target for cancer treatment. It is designed to selectively target tumor cells .
  • Methods of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were synthesized as novel CDK2 targeting compounds .
  • Results or Outcomes: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

2. Anti-inflammatory Applications

  • Summary of Application: Pyrimidines, including this compound, display a range of pharmacological effects including anti-inflammatory .
  • Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

3. Antidepressant, Antipsychotic, Antihistamine, Anti-fungal, Anticancer, Antioxidant Applications

  • Summary of Application: This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications .
  • Methods of Application: The specific methods of application for these uses are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes for these uses are not detailed in the source .

4. Antidepressant, Antipsychotic, Antihistamine, Anti-fungal, Anticancer, Antioxidant Applications

  • Summary of Application: This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications .
  • Methods of Application: The specific methods of application for these uses are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes for these uses are not detailed in the source .

5. Antitumor Applications

  • Summary of Application: Analogues of pyrazolo[1,5-a]pyrimidine, including this compound, were found to have antitumor activities .
  • Methods of Application: The specific methods of application for these uses are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes for these uses are not detailed in the source .

6. Antimicrobial, Antidiabetic, Anti-Alzheimer’s Disease, Anti-inflammatory, and Antioxidant Applications

  • Summary of Application: The pyrazolopyrimidine moiety, which includes this compound, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications .
  • Methods of Application: The specific methods of application for these uses are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes for these uses are not detailed in the source .

4. Anticancer Activity

  • Summary of Application: Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis .
  • Methods of Application: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .
  • Results or Outcomes: This review emphasizes advances over the last decades in pyrimidine containing hybrids with in vitro anticancer potential and its correlation with the SAR .

5. Antifungal and Antibacterial Applications

  • Summary of Application: Analogues of pyrazolo[1,5-a]pyrimidine were found to have a number of biological activities, such as antifungal and antibacterial .
  • Methods of Application: The specific methods of application for these uses are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes for these uses are not detailed in the source .

6. Anti-Alzheimer’s Disease Applications

  • Summary of Application: The pyrazolopyrimidine moiety, which includes this compound, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including anti-Alzheimer’s disease .
  • Methods of Application: The specific methods of application for these uses are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes for these uses are not detailed in the source .

Eigenschaften

IUPAC Name

7-[3-(trifluoromethyl)phenyl]-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O/c15-14(16,17)9-3-1-2-8(6-9)11-4-5-19-13-10(12(18)22)7-20-21(11)13/h1-4,6-7,19H,5H2,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFGNDBDCDFDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(N2C(=C(C=N2)C(=O)N)N1)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420676
Record name 7-[3-(Trifluoromethyl)phenyl]-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

CAS RN

115931-11-8
Record name 7-[3-(Trifluoromethyl)phenyl]-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 10.0 g amount of 7-(3-(trifluoromethyl) phenyl)pyrazolo(1,5-a)pyrimidine-3-carboxamide (prepared in the manner described in Example 1) is stirred under nitrogen as a suspension in 120 ml of glacial acetic acid (cooled in an ice bath) and then 5.5 g of sodium cyanoborohydride is added to the reaction mixture in portions with an additional 80 ml of glacial acetic acid. After one hour of stirring in the ice bath the mixture is stirred at room temperature for 19 hours. The solution is evaporated to dryness, then water is added and the white precipitate which forms is collected by filtration and washed with an aqueous saturated solution of sodium bicarbonate, then with water. The solid is treated with 100 ml of acetonitrile, isolated and dried to give 5.25 g of the desired product, which is recrystallized from acetonitrile, mp 157-160° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.